
5-Methoxynaphthalene-2-carbaldehyde
Overview
Description
5-Methoxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O2 . 5-methoxy-2-naphthaldehyde . This compound belongs to the class of naphthalene derivatives and has various biological and pharmacological activities.
Preparation Methods
5-Methoxynaphthalene-2-carbaldehyde can be synthesized by several methods, including:
Grignard Reaction: This method involves adding phenylmagnesium bromide to 5-methoxy-2-naphthalene carboxaldehyde.
Friedel-Crafts Reaction: This method involves adding 5-methoxy-2-naphthalene carboxylic acid to acetyl chloride in the presence of aluminum chloride.
Vilsmeier-Haack Reaction: This method involves reacting 5-methoxy-2-naphthalene with dimethylformamide (DMF) and phosphorus oxychloride.
Chemical Reactions Analysis
5-Methoxynaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can undergo substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.
Scientific Research Applications
5-Methoxynaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: It has been found to have antitumor, antimicrobial, and antiviral properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent in the treatment of diseases such as cancer, bacterial, and viral infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxynaphthalene-2-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells. Its antimicrobial and antiviral activities may be due to its ability to inhibit the growth and replication of microorganisms and viruses.
Comparison with Similar Compounds
5-Methoxynaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
2-Naphthaldehyde: Lacks the methoxy group at the 5-position.
5-Hydroxy-2-naphthaldehyde: Has a hydroxy group instead of a methoxy group at the 5-position.
5-Methyl-2-naphthaldehyde: Has a methyl group instead of a methoxy group at the 5-position.
The presence of the methoxy group in this compound makes it unique and may contribute to its distinct biological activities.
Properties
IUPAC Name |
5-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSJJQKJOXOGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576935 | |
| Record name | 5-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-94-1 | |
| Record name | 5-Methoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxy-2-naphthaldehyde in the context of Diospyros kaki?
A1: Research has shown that 5-Methoxy-2-naphthaldehyde, along with its structural isomer 4,8-dihydroxy-5-methoxy-2-naphthaldehyde, is a major component of extracts obtained from the blackened heartwood of Diospyros kaki []. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a high concentration of these compounds in the pith and edges of the blackened heartwood []. This suggests a potential role of these compounds in the heartwood formation process and warrants further investigation.
Q2: How is 5-Methoxy-2-naphthaldehyde distributed within the blackened heartwood of Diospyros kaki?
A2: Time-of-flight secondary ion mass spectrometry (ToF-SIMS) imaging revealed that 5-Methoxy-2-naphthaldehyde is primarily localized within parenchyma cells and the adjacent axial elements of the blackened heartwood []. This specific distribution pattern suggests a potential association with cellular function and wood development in Diospyros kaki.
Q3: Has 5-Methoxy-2-naphthaldehyde been isolated from other Diospyros species?
A3: Yes, 5-Methoxy-2-naphthaldehyde has been isolated from the roots of Diospyros oocarpa, alongside other naphthalene derivatives and bioactive compounds [, ]. This finding highlights the presence of this compound in multiple species within the Diospyros genus.
Q4: What potential biological activities have been associated with 5-Methoxy-2-naphthaldehyde?
A4: While specific studies on the biological activities of 5-Methoxy-2-naphthaldehyde are limited, research on extracts from Diospyros oocarpa containing this compound, along with other naphthoquinones, demonstrated notable antiprotozoal and anthelmintic properties []. This suggests that 5-Methoxy-2-naphthaldehyde, either independently or synergistically with other compounds, might contribute to these observed activities.
Q5: Are there any synthetic routes available for obtaining 5-Methoxy-2-naphthaldehyde?
A5: While a direct synthesis of 5-Methoxy-2-naphthaldehyde hasn't been explicitly described in the provided literature, a related compound, 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde, was synthesized as a precursor to 8-fluorohein, an analog of the osteoarthritis drug rhein []. This synthesis involved formylation, aromatization, and alkylation of a tetralone derivative, suggesting potential adaptations for synthesizing 5-Methoxy-2-naphthaldehyde.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


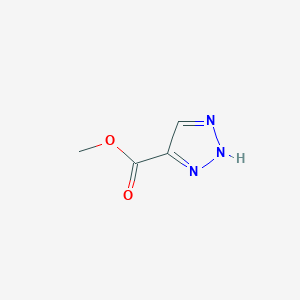
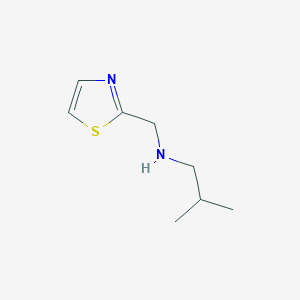
![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)
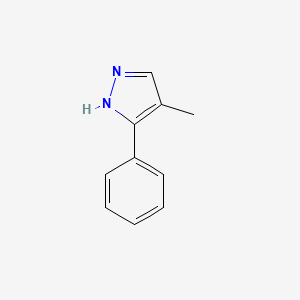


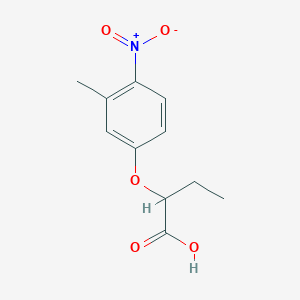
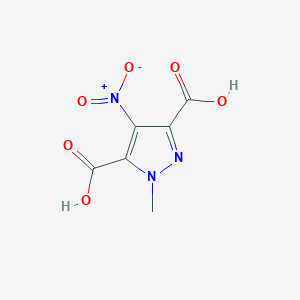
![(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B3022494.png)


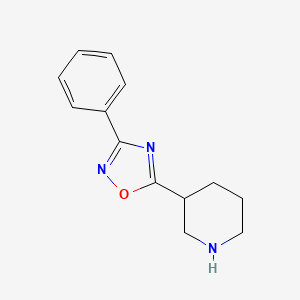
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
